molecular formula C8H13NO2 B12964766 Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B12964766
M. Wt: 155.19 g/mol
InChI Key: KYOYTSMQIIGIRI-SVRRBLITSA-N
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Description

Ethyl (1R,5S)-3-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitrogen atom or have different substituents, leading to variations in their chemical and biological properties .

Biological Activity

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H13NO2
  • Molecular Weight: 155.2 g/mol
  • CAS Number: 1204820-73-4
  • Purity: ≥95% .

This compound acts primarily as a modulator of neurotransmitter systems, particularly influencing monoamine neurotransmitters like serotonin and dopamine. Its structure allows it to interact with various receptors and enzymes involved in neurotransmission, which may contribute to its neuroprotective effects.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). It has been shown to engage pathways that regulate autophagy and protein aggregation, which are critical in the pathophysiology of ALS .

2. Antidepressant Potential

Studies suggest that this compound could serve as a candidate for antidepressant therapies by modulating serotonergic and dopaminergic pathways . Its ability to enhance neurotransmitter release and receptor sensitivity is under investigation.

Case Studies

Case Study 1: Neuroprotection in ALS Models
A study evaluated the effects of this compound on TDP-43 protein aggregates in motor neuron cultures. The compound significantly reduced the accumulation of phosphorylated TDP-43 aggregates, suggesting a potential mechanism for its neuroprotective action .

Case Study 2: Behavioral Studies in Rodent Models
In behavioral assays, rodents treated with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects .

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionPrimary Biological ActivityReference
This compoundModulation of monoamine neurotransmittersNeuroprotection; Antidepressant potential
Other Analog CompoundsVariesAntidepressant; Anxiolytic

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1

InChI Key

KYOYTSMQIIGIRI-SVRRBLITSA-N

Isomeric SMILES

CCOC(=O)[C@]12C[C@@H]1CNC2

Canonical SMILES

CCOC(=O)C12CC1CNC2

Origin of Product

United States

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